(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid
Overview
Description
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C11H14BNO6. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxycarbonyl groups at the 2 and 6 positions. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is predicted to have a density of 13±01 g/cm3 and a boiling point of 4775±550 °C at 760 mmHg . These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound’s boronic acid moiety interacts with enzymes and proteins that are involved in the catalytic cycle of the Suzuki–Miyaura reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium center, enabling the coupling reaction to proceed .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with biomolecules such as enzymes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to alterations in protein degradation pathways and subsequent changes in cellular function
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in Suzuki–Miyaura coupling reactions. The compound’s boronic acid group forms a complex with palladium catalysts, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species Over time, the compound may undergo hydrolysis, leading to the formation of degradation products
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Boronic acids are known to interact with enzymes and cofactors involved in metabolic processes. For instance, they can inhibit enzymes such as proteasomes, affecting protein degradation pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of this compound is crucial for its effective application in biochemical and pharmacological studies.
Subcellular Localization
Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid typically involves the reaction of 2,6-dibromo-4-pyridinecarboxylic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-Pyridylboronic acid: Similar structure but lacks the ethoxycarbonyl groups.
2,6-Dimethylpyridine-4-boronic acid: Similar pyridine structure with different substituents.
Uniqueness: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is unique due to the presence of ethoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
[2,6-bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO6/c1-3-18-10(14)8-5-7(12(16)17)6-9(13-8)11(15)19-4-2/h5-6,16-17H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBELFCYUBRFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678216 | |
Record name | [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344891-76-5 | |
Record name | [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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